![molecular formula C14H26BNO4 B6263856 rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis CAS No. 1807546-55-9](/img/no-structure.png)
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is similar in structure . It has a molecular weight of 187.24 and its IUPAC name is tert-butyl (1R,2S)-2- (hydroxymethyl)cyclopropylcarbamate .
Molecular Structure Analysis
The InChI code for the related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is 1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 .Physical And Chemical Properties Analysis
The related compound “rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate” is a powder that is stored at 4 degrees Celsius .安全和危害
作用机制
Mode of Action
The presence of a tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that it may interact with biological targets through covalent bonding .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s bioavailability, half-life, and clearance rate would need to be determined in pharmacokinetic studies .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on the compound’s biological targets and mode of action, it is difficult to predict its potential therapeutic or toxicological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without more information on the compound’s biological targets and mode of action, it is difficult to predict how these factors might impact its activity .
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis involves the reaction of tert-butyl N-(cyclopropylcarbamoyl)carbamate with tetramethyl-1,3,2-dioxaborolane in the presence of a chiral ligand to obtain the desired product in racemic form.", "Starting Materials": [ "tert-butyl N-(cyclopropylcarbamoyl)carbamate", "tetramethyl-1,3,2-dioxaborolane", "chiral ligand" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-(cyclopropylcarbamoyl)carbamate and tetramethyl-1,3,2-dioxaborolane in a suitable solvent.", "Step 2: Add a chiral ligand to the reaction mixture and stir at room temperature for a specific time.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization to obtain rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis in racemic form." ] } | |
CAS 编号 |
1807546-55-9 |
产品名称 |
rac-tert-butyl N-[(1R,2S)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate, cis |
分子式 |
C14H26BNO4 |
分子量 |
283.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。